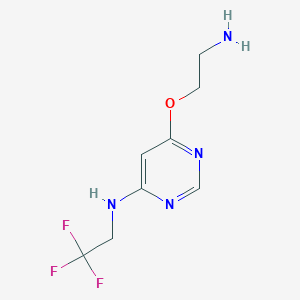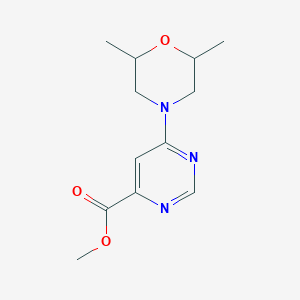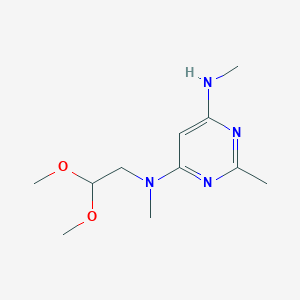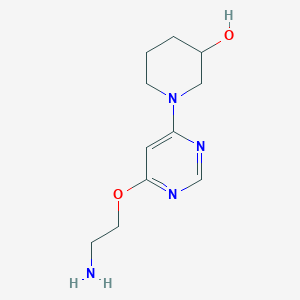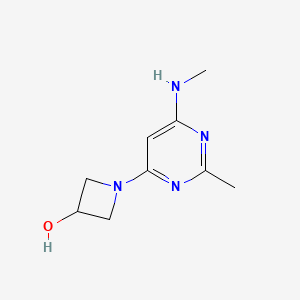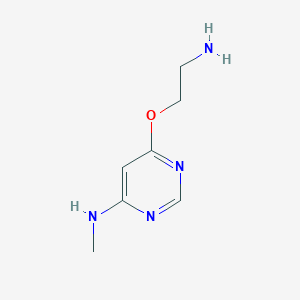
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
The compound is an amine derivative, which means it contains a nitrogen atom. The “tetrahydro-2H-pyran-3-yl” part suggests that it has a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The “1H-pyrazol-4-yl” part indicates the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure would likely show the pyran and pyrazole rings attached to each other through a methylene (-CH2-) group, with the amine (-NH2) group attached to the pyrazole ring .Chemical Reactions Analysis
Amines are generally basic and can react with acids to form ammonium salts. They can also undergo reactions like alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
Some general properties of amines can be inferred, such as basicity, polarity, and the ability to form hydrogen bonds. The presence of the rings may also influence properties like stability and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Novel synthesis methods have been developed for similar compounds, enhancing the understanding of their structural characteristics. For instance, ambient-temperature synthesis techniques have been reported for related compounds, showcasing advances in synthesis methods and their characterization through various spectroscopy techniques (Becerra, Cobo, & Castillo, 2021).
Metal Complex Formation
- Research has demonstrated that compounds with structural similarities form complexes with metals such as Cobalt(II). These complexes have shown potential in applications like polymerization, showcasing their utility in material science (Choi et al., 2015).
Organic Ligand Reactions
- These compounds can act as organic ligands in reactions with metals, leading to the formation of novel compounds. Studies have explored these reactions, which are significant in the field of organic chemistry and material science (Chen et al., 2020).
Biomedical Applications
- Some research has focused on the biomedical applications of these compounds, particularly in areas like anticancer and antimicrobial activities. For instance, compounds containing pyrazole moieties have been synthesized and evaluated for their antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving similar compounds have been investigated for their photocytotoxic properties and potential in cellular imaging. This research is significant in the context of medical imaging and cancer therapy (Basu et al., 2014).
Antifungal and Antibacterial Activities
- Some compounds with pyrazole structures have been synthesized and evaluated for their antifungal and antibacterial activities, adding to the understanding of their potential in pharmaceutical applications (Abrigach et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(oxan-3-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c11-4-10-5-12-13(7-10)6-9-2-1-3-14-8-9/h5,7,9H,1-4,6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDMNWLWPHVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



